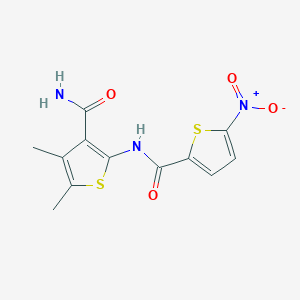

4,5-dimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide

Description

4,5-Dimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide is a thiophene-3-carboxamide derivative featuring a 4,5-dimethylthiophene core substituted at position 2 with a 5-nitrothiophene-2-amido group. This compound’s structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which influence its physicochemical and biochemical properties. The molecular formula is estimated as C₁₂H₁₂N₃O₄S₂ (approximate molecular weight: 326.41 g/mol), derived from its SMILES: CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(S2)[N+](=O)[O-])C)C .

Synthetically, such derivatives are often prepared via coupling reactions between thiophene-3-carboxamide precursors and functionalized amines or thiophene intermediates. For example, nitro group introduction may involve nitration of a pre-formed thiophene ring or coupling with a pre-nitrated thiophene-2-amine .

Properties

IUPAC Name |

4,5-dimethyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S2/c1-5-6(2)20-12(9(5)10(13)16)14-11(17)7-3-4-8(21-7)15(18)19/h3-4H,1-2H3,(H2,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDAEOYPBGZUNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4,5-dimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions are common in thiophene chemistry.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted thiophenes .

Scientific Research Applications

4,5-dimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its biological activities.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring system can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-3-carboxamide derivatives exhibit diverse biological and industrial applications, with substituents critically modulating their activity. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural and Functional Comparisons

Substituent Effects on Properties

- Electron-Withdrawing vs. Trimethylsilyl (in silthiofam) offers steric bulk and mild electron-donating effects, favoring pesticidal activity by disrupting fungal membrane proteins . Thioureido groups (e.g., in ’s compound) enable hydrogen bonding, broadening solubility and interaction with biological targets .

Biological Activity :

Physicochemical Properties

- Stability : Nitro groups may confer photolytic sensitivity, whereas trimethylsilyl derivatives exhibit greater thermal stability .

Biological Activity

The compound 4,5-dimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available research findings on its biological activity, examining its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a nitro group, which is known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the 5-nitrothiophene moiety. In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Research Findings

- Cytotoxicity Testing : A study reported that compounds with the 5-nitrothiophene substituent showed potent anticancer activity, with specific derivatives reducing cell viability significantly compared to control treatments (e.g., cisplatin) .

- Mechanism of Action : The anticancer activity is thought to be mediated through the induction of apoptosis and disruption of cellular signaling pathways. The presence of the nitro group enhances the formation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

- Selectivity : Notably, some derivatives demonstrated selective toxicity towards cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Nitro-containing compounds are recognized for their broad-spectrum antimicrobial properties.

Research Findings

- Activity Against Resistant Strains : Compounds similar to this thiophene derivative exhibited promising activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .

- Mechanisms of Antimicrobial Action : The antimicrobial efficacy is believed to arise from the reduction of nitro groups within bacterial cells, generating toxic intermediates that disrupt cellular functions .

- Minimum Inhibitory Concentration (MIC) : In screening assays against various pathogens, certain derivatives showed MIC values indicating effective inhibition at low concentrations .

Data Summary

Case Studies

- Cytotoxicity Case Study : A systematic evaluation involving multiple derivatives revealed that those with additional functional groups exhibited enhanced cytotoxicity compared to simpler analogs. This suggests structural modifications can optimize therapeutic efficacy .

- Antimicrobial Efficacy Case Study : In a comparative study against common pathogens, derivatives were tested for their ability to inhibit growth in resistant strains. Results indicated that specific modifications in the thiophene structure could improve activity against clinically significant bacteria .

Q & A

Q. Table 1: Key Synthetic Intermediates

Q. Table 2: Stability Study Parameters

| Condition | pH Range | Temperature | Duration | Analysis Method |

|---|---|---|---|---|

| Acidic Hydrolysis | 2–4 | 40°C | 7 days | HPLC (retention time) |

| Oxidative Stress | 7.4 | 25°C | 14 days | LC-MS/MS (metabolites) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.